molecular formula C12H16N2O4 B1387228 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid CAS No. 171670-07-8

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid

Cat. No.: B1387228
CAS No.: 171670-07-8
M. Wt: 252.27 g/mol
InChI Key: IDDGDRWXVZBZIW-UHFFFAOYSA-N
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Description

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of picolinic acid, which is known for its role in various biological processes. This compound is often used in organic synthesis and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid typically involves the reaction of 6-(((tert-Butoxycarbonyl)amino)methyl)pyridine-2-carboxylic acid with benzotriazol-1-ol and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate in the presence of N-ethyl-N,N-diisopropylamine. This reaction is carried out in N,N-dimethyl-formamide at room temperature for about 10.5 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethoxy)picolinic acid
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid
  • 3-Ethoxy-5-(trifluoromethyl)picolinic acid
  • 4-Methyl-5-nitropicolinic acid
  • 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Uniqueness

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid is unique due to its tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry where controlled reactivity is essential.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h4-6H,7H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDGDRWXVZBZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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